2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide
Description
2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide is a synthetic coumarin derivative with a molecular formula of C₁₉H₂₁ClN₂O₄ (calculated based on structural analogs in ). The compound features a 4-methylcoumarin core substituted at the 6-position with chlorine and the 7-position with an ether-linked acetamide group. The acetamide nitrogen is further substituted with a cyclohexylmethyl moiety, distinguishing it from other derivatives.
Properties
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-(cyclohexylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-12-7-19(23)25-16-9-17(15(20)8-14(12)16)24-11-18(22)21-10-13-5-3-2-4-6-13/h7-9,13H,2-6,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTJQRHHZKZEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Methylation: The methyl group at the 4-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Acetamide Formation: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Cyclohexylmethyl Substitution: The final step involves the substitution of the acetamide group with a cyclohexylmethyl group, which can be achieved using cyclohexylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted chromenone derivatives.
Scientific Research Applications
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, leading to modulation of biological pathways. The chloro and methyl substituents can enhance binding affinity and specificity, while the acetamide group can facilitate interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Physicochemical and Spectral Properties
- Melting Points: Compound 2k (): 242–244°C . Compound 2l (): 218–220°C . Target compound: Not reported in evidence; similar derivatives (e.g., ) lack melting point data.
Spectroscopic Characterization :
Crystallographic and Computational Analysis
- Crystal Packing: N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide () forms hydrogen-bonded chains via N–H⋯O interactions, a feature likely shared by the target compound due to its similar acetamide group .
- Software Utilization : SHELX programs () and ORTEP () are widely used for structure refinement and visualization in related studies.
Biological Activity
The compound 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide is a derivative of chromen-2-one, which has garnered attention for its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₁ClO₅
- Molecular Weight : 268.65 g/mol
- CAS Number : 326102-48-1
Structural Features
The compound features a chromen-2-one core with a chloro group at position 6, a methyl group at position 4, and an acetamide moiety. This unique combination of substituents contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cellular responses.
- Gene Expression Alteration : The compound can affect the expression of genes associated with various biological processes, including apoptosis and anti-inflammatory responses.
Therapeutic Potential
Research indicates that this compound exhibits several promising therapeutic properties:
- Anti-inflammatory Activity : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : Preliminary findings indicate potential cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy.
- Antimicrobial Effects : The compound has shown activity against certain bacterial strains, indicating possible applications in treating infections.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In vitro Studies : Research conducted on human cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell growth at specific concentrations (IC50 values).
Cell Line IC50 (µM) Effect HeLa 15 Induced apoptosis MCF-7 20 Inhibited proliferation A549 18 Cytotoxic effects observed - In vivo Studies : Animal models have been used to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in edema in treated groups compared to controls.
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
